molecular formula C7H12N2O B13329864 (3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one

(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one

Cat. No.: B13329864
M. Wt: 140.18 g/mol
InChI Key: LABPXXCSBARZPG-RITPCOANSA-N
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Description

(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a piperidine ring. The presence of nitrogen atoms in the ring system makes it an important scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amine and a carbonyl compound, the cyclization can be achieved through intramolecular condensation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride can be used to facilitate the cyclization reactions under mild conditions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Unlike simpler heterocycles, its fused ring system provides additional stability and reactivity, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1

InChI Key

LABPXXCSBARZPG-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1NC(=O)C2

Canonical SMILES

C1CNCC2C1NC(=O)C2

Origin of Product

United States

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